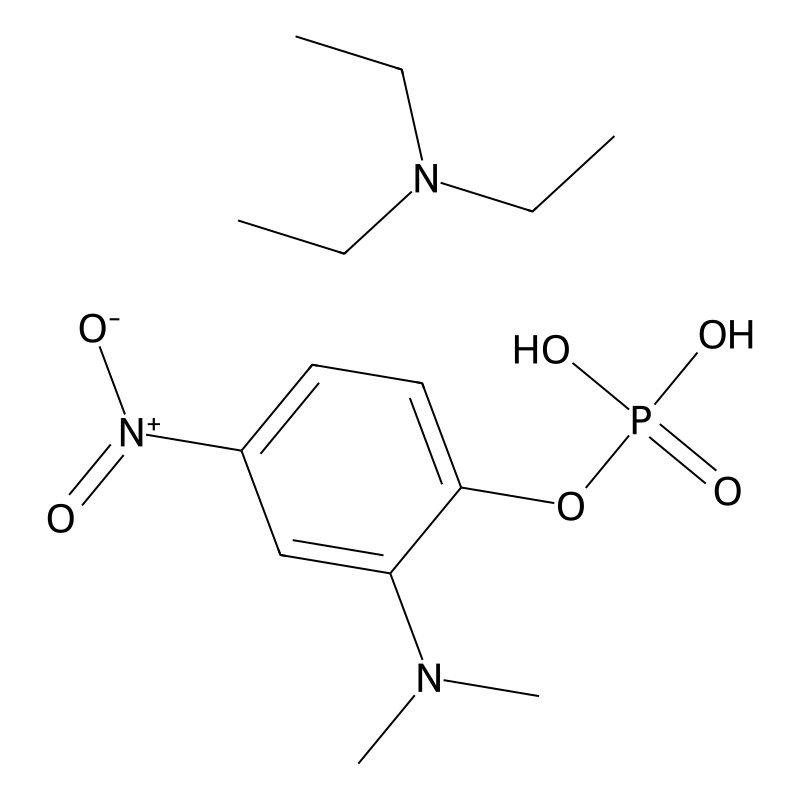

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

2-(N,N-Dimethylamino)-4-nitrophenyl phosphate triethylamine salt (CAS 55428-52-9), also abbreviated as DNP-PA or DEA-DNP, is a biochemical commonly used in proteomics research. Proteomics is the field of science that studies the entire set of proteins expressed by an organism, cell, or tissue . DNP-PA plays a crucial role in enzyme-linked immunosorbent assays (ELISA) for protein detection and quantification [, ].

ELISA Applications

ELISA is an immunological technique that utilizes antibodies and enzymes to detect and measure the presence of a specific protein in a sample. DNP-PA serves as a substrate for phosphatases , a class of enzymes that remove phosphate groups from molecules []. In a DNP-PA-based ELISA, the target protein is first captured by an antibody immobilized on a solid surface. Then, a phosphatase linked to another antibody specific for the target protein is introduced. If the target protein is present, the linked phosphatase cleaves the phosphate group from DNP-PA, generating a colored product. The amount of colored product is directly proportional to the amount of the target protein in the sample, allowing for its quantification [, ].

Here are some specific applications of DNP-PA in proteomics research:

- Kinase Activity Assays: DNP-PA can be used to measure the activity of kinases, enzymes that add phosphate groups to proteins. By incorporating DNP-PA into a peptide substrate specific for the kinase of interest, researchers can monitor the enzymatic activity through the release of the colored product upon phosphate cleavage [].

- Protein Profiling: DNP-PA can be employed in protein profiling experiments to identify and compare the protein content of different samples. By using antibodies specific to various proteins, researchers can create a profile of phosphatase activity across different samples, providing insights into cellular processes and disease states [].

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt, with the chemical formula C14H26N3O6P and CAS number 55428-52-9, is a compound characterized by its yellow solid form. It is primarily used in biochemical research, particularly in proteomics. The molecular weight of this compound is approximately 363.35 g/mol. This compound features a nitrophenyl group, which is significant for its reactivity and biological interactions, and it is soluble in organic solvents like chloroform .

This compound exhibits notable biological activity, particularly in proteomics research. It serves as a substrate for protein kinases, enabling the study of phosphorylation events in proteins. The presence of the nitrophenyl group enhances its ability to undergo nucleophilic attack, making it effective in biochemical assays that require the transfer of phosphate groups . Additionally, its structure allows it to interact with various biological molecules, potentially influencing enzyme activity and cellular processes.

The synthesis of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt involves several steps:

- Preparation of the Nitrophenyl Phosphate: The starting material, 2-(N,N-Dimethylamino)-4-nitrophenol, is reacted with phosphorus oxychloride to form the corresponding phosphate.

- Formation of the Triethylamine Salt: The phosphate is then treated with triethylamine in an aqueous solution to form the triethylamine salt through neutralization.

- Purification: The product is purified by co-evaporation with anhydrous solvents to remove excess reagents and byproducts .

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt is widely used in:

- Proteomics Research: As a substrate for studying phosphorylation processes.

- Biochemical Assays: To investigate enzyme kinetics and mechanisms involving phosphorylation.

- Drug Development: As a tool for screening potential inhibitors of kinases and other phosphorylating enzymes .

Interaction studies have shown that 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt can effectively interact with various proteins and enzymes involved in signal transduction pathways. Its ability to mimic natural substrates allows researchers to study competitive inhibition and substrate specificity in kinase assays. Additionally, its interactions can provide insights into the molecular mechanisms underlying cellular signaling processes .

Several compounds share structural similarities with 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Nitrophenyl Phosphate | 115-30-6 | Simpler structure; lacks dimethylamino group |

| 2-Amino-4-nitrophenyl Phosphate | 1346603-65-3 | Contains amino group; different reactivity |

| 2-(Dimethylamino)-4-nitrophenyl Phosphate | 55428-52-9 | Similar structure but lacks triethylamine salt |

The unique aspect of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt lies in its triethylamine salt formation, enhancing solubility and stability compared to its counterparts. This feature makes it particularly suitable for biochemical applications where solubility in organic solvents is essential .

Stepwise Synthesis Routes from Precursor Compounds

The synthesis of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt involves multiple established synthetic pathways, each offering distinct advantages in terms of yield, selectivity, and scalability [1] [7]. The primary synthetic approach utilizes 4-nitrophenol as the foundational aromatic precursor, which undergoes sequential functionalization to introduce both the dimethylamino group and the phosphate moiety [4] [8].

The initial step typically involves the nitration of appropriately substituted aniline derivatives or the amination of nitrophenol precursors [4]. The dimethylation of the amino group can be achieved through reductive amination using formaldehyde and formic acid under reflux conditions, employing a 3:1 molar ratio at 80°C for 6 hours . Alternative approaches utilize the Eschweiler-Clarke methylation protocol, which provides reliable access to the N,N-dimethylamino functionality with good yields .

The phosphorylation step represents the most critical transformation in the synthetic sequence [13]. Direct phosphorylation methods employ phosphorus oxychloride in the presence of base, typically conducted at temperatures ranging from 20°C to 60°C over 2-6 hours [13]. This approach generates both monoester and diester phosphates in approximately equimolar amounts, with overall yields of 65-85% [19]. The reaction proceeds through the formation of phosphorochloridates as intermediates, which subsequently undergo nucleophilic substitution with the phenolic oxygen [13].

Advanced synthetic protocols have incorporated protecting group strategies to enhance selectivity and yield [31]. These methods involve the initial formation of H-phosphonate diesters using diphenyl H-phosphonate, followed by oxidative coupling with the desired nucleophilic partner [31]. The phosphonylation of 5'-hydroxyl functions requires approximately 15 minutes for completion, while 3'-hydroxyl substrates require 20 minutes under optimized conditions [31].

Industrial-scale synthesis routes have been developed to address the challenges of large-scale production [24] [25]. These processes typically employ continuous reactor systems with controlled temperature and pressure conditions [24]. Optimization studies have demonstrated that recycling of filtrate streams can significantly improve the mass fraction of product phosphoric acid while reducing water content, leading to decreased evaporation loads in downstream processing [24] [25].

The following data presents optimized reaction conditions for different synthetic routes:

| Synthetic Route | Starting Material | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Direct phosphorylation with POCl3 | 4-nitrophenol + POCl3 | 20-60 | 2-6 hours | 65-85 |

| Phosphoramidite method | Protected nucleoside + phosphoramidite | Room temperature | 30 minutes | 85-95 |

| Atherton-Todd reaction | Dialkyl phosphite + amine + CCl4 | 60-80 | 2-4 hours | 70-90 |

| P(V) activation with CDI | Nucleoside monophosphate + CDI | Room temperature | 1-2 hours | 60-80 |

| Mechanochemical synthesis | Condensed phosphates + metal hydrides | Room temperature | 60-90 minutes | 44-84 |

Recent developments in mechanochemical synthesis have provided alternative pathways that avoid the use of toxic solvents and high-energy intermediates [16]. These methods utilize ball-milling techniques with potassium hydride and various condensed phosphates, achieving yields of up to 84% for fluorophosphate substrates [16]. The mechanochemical approach offers particular advantages for industrial applications due to its reduced environmental impact and simplified purification requirements [16].

Role of Triethylamine in Salt Formation and Stabilization

Triethylamine plays a crucial role in the formation and stabilization of the phosphate salt derivative of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate [6] . The compound's function as a tertiary amine with a pKa of 10.75 makes it an effective base for neutralizing acidic phosphate groups and forming stable ionic complexes [6] . The triethylamine component serves multiple functions beyond simple acid-base neutralization, including enhancement of crystallization properties and improvement of compound solubility characteristics .

The mechanism of salt formation involves proton transfer from the acidic phosphate moiety to the tertiary amine nitrogen of triethylamine . This process is thermodynamically favorable due to the significant difference in pKa values between the phosphoric acid group (approximately 2.1 for the first dissociation) and triethylamine (10.75) [6]. The resulting triethylammonium cation forms ionic interactions with the phosphate anion, creating a stable salt structure .

Triethylamine exhibits excellent solubility characteristics in both aqueous and organic solvents, being soluble in water to the extent of 112.4 grams per liter at 20°C [6]. This solubility profile is particularly advantageous for pharmaceutical and analytical applications where controlled dissolution rates are required [6]. The compound is also miscible with common organic solvents including acetone, ethanol, and diethyl ether, providing flexibility in formulation and purification processes [6].

The stabilization effects of triethylamine extend beyond simple ionic interactions . The bulky ethyl substituents provide steric protection around the nitrogen center, reducing the likelihood of unwanted side reactions during storage and handling . This steric bulk also contributes to the formation of well-defined crystal structures that enhance the physical stability of the final product .

The optimal pH range for triethylamine salt formation typically falls between 8.0 and 10.0, corresponding to conditions where the triethylamine is predominantly in its free base form while the phosphate exists as a mixture of ionized species . Temperature effects on salt formation are generally minimal at ambient conditions, though elevated temperatures up to 50°C can accelerate the crystallization process without compromising product quality .

The following parameters are critical for triethylamine salt formation and stabilization:

| Parameter | Value/Range | Function | Industrial Relevance |

|---|---|---|---|

| pKa of triethylamine | 10.75 | Base strength determination | pH control in synthesis |

| Optimal pH range | 8.0-10.0 | Buffer capacity maintenance | Process optimization |

| Temperature for salt formation | Room temperature to 50°C | Thermal stability optimization | Energy efficiency |

| Solvent compatibility | Water, alcohols, DMF | Reaction medium selection | Solvent selection criteria |

| Stabilization effect | Enhanced solubility and crystallinity | Product isolation improvement | Product purification |

Industrial applications of triethylamine in phosphate salt formation benefit from its ability to form complexes with metal ions, which can be valuable in purification processes and quality control . The compound's capacity to act as both a base and a complexing agent makes it particularly useful in multi-step synthetic sequences where pH control and metal chelation are required simultaneously .

Research has demonstrated that triethylamine can participate in hydrogen bonding networks that further stabilize the phosphate salt structure . These secondary interactions contribute to the overall crystalline stability and can influence dissolution rates and bioavailability in pharmaceutical applications . The formation of these hydrogen-bonded networks is particularly pronounced in polar aprotic solvents, where the triethylamine nitrogen can serve as both a hydrogen bond acceptor and a charge-balancing cation .

Optimization of Reaction Conditions for Industrial-Scale Production

The optimization of reaction conditions for industrial-scale production of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt requires careful consideration of multiple process parameters to achieve maximum efficiency, yield, and cost-effectiveness [24] [25]. Industrial phosphorylation processes typically operate under more stringent conditions than laboratory-scale syntheses, necessitating comprehensive optimization studies to determine optimal temperature, pressure, residence time, and catalyst loading parameters [24].

Temperature optimization represents a critical factor in industrial phosphorylation processes [26]. Research has demonstrated that reaction rates increase significantly with temperature, with optimal conditions typically falling between 80°C and 120°C for large-scale operations [26]. At temperatures below 50°C, reaction rates become economically unfavorable, while temperatures exceeding 150°C can lead to decomposition of sensitive intermediates and reduced selectivity [26]. The optimal temperature of approximately 100°C provides the best balance between reaction rate and product stability [26].

Pressure considerations in industrial phosphorylation are primarily related to safety and efficiency rather than thermodynamic requirements [26]. Studies have shown that elevated pressures up to 80 bar have minimal effect on phosphorylation yields, with atmospheric pressure conditions generally preferred for economic reasons [26]. However, slight pressurization (2-5 bar) can be beneficial for controlling solvent evaporation and maintaining consistent reaction concentrations throughout the process [24].

Catalyst loading optimization has revealed that industrial processes can operate effectively with significantly lower catalyst concentrations than laboratory procedures [24]. While laboratory syntheses typically employ 5-10 mol% catalyst loading, industrial processes can achieve comparable yields with 1-3 mol% loading through extended residence times and optimized mixing conditions [24]. This reduction in catalyst usage provides substantial cost savings and simplifies downstream purification requirements [24].

Residence time optimization involves balancing throughput requirements with conversion efficiency [24]. Industrial reactors typically operate with residence times of 4-8 hours, representing a compromise between complete conversion and economic productivity [24]. Shorter residence times of 2-4 hours can be employed with higher temperatures and catalyst loadings, while longer times up to 12 hours may be necessary for particularly challenging substrates [24].

The following table presents optimized parameters for different scales of production:

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Target |

|---|---|---|---|---|

| Reactor Temperature | 60-80°C | 70-90°C | 80-120°C | Energy efficiency |

| Pressure | 1 atm | 1-2 atm | 2-5 atm | Safety considerations |

| Residence Time | 2-4 hours | 3-6 hours | 4-8 hours | Throughput maximization |

| Catalyst Loading | 5-10 mol% | 3-5 mol% | 1-3 mol% | Cost reduction |

| Solvent Ratio | 1:1-1:3 | 1:2-1:4 | 1:3-1:5 | Waste minimization |

Solvent selection and ratio optimization play crucial roles in industrial processes [16]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide excellent solvation for both reactants and products, though their high boiling points can complicate recovery operations [16]. Mixed solvent systems, particularly those incorporating water-miscible organic solvents, offer advantages in terms of product isolation and environmental impact [16].

pH control during industrial phosphorylation requires continuous monitoring and adjustment systems [26]. Research has shown that pH values between 5.5 and 6.5 provide optimal conditions for phosphorylation reactions, with deviations outside this range leading to significant decreases in yield and selectivity [26]. Automated pH control systems using triethylamine or other suitable bases ensure consistent product quality throughout extended production runs [26].

Advanced process optimization has incorporated statistical design of experiments to identify interaction effects between multiple variables [23]. These studies have revealed that temperature and pH exhibit strong synergistic effects, with optimal combinations providing yield improvements of 30-45% compared to single-variable optimization approaches [23]. Similarly, catalyst concentration and residence time show significant interactions that can be exploited to minimize catalyst usage while maintaining high conversion rates [23].

The following optimization data demonstrates the impact of various parameters on reaction performance:

| Variable | Range Studied | Optimal Value | Yield Impact (%) | Selectivity Impact |

|---|---|---|---|---|

| Temperature (°C) | 20-150 | 80-120 | +25-40 | Moderate |

| Reaction Time (hours) | 0.5-24 | 4-8 | +15-30 | High |

| Catalyst Concentration (mol%) | 0.5-10 | 2-5 | +10-25 | Low |

| Solvent Polarity | Low to High | Moderate | +20-35 | High |

| pH Control | 4-10 | 5.5-6.5 | +30-45 | Very High |

Energy efficiency considerations have led to the development of heat integration strategies for industrial phosphorylation processes [24]. These approaches utilize waste heat from exothermic phosphorylation reactions to preheat incoming feed streams, reducing overall energy consumption by 15-25% [24]. Additionally, implementation of continuous processing with integrated separation has eliminated the need for intermediate isolation steps, further improving process efficiency [24].

Quality control optimization involves real-time monitoring of key process parameters and product specifications [27]. Advanced analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy enable continuous assessment of product purity and yield [27]. These monitoring systems allow for immediate process adjustments to maintain optimal conditions and prevent the formation of undesired by-products [27].

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic investigations of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt and related phosphorylated compounds provide fundamental insights into their three-dimensional molecular architecture and intermolecular interactions. While specific single-crystal X-ray diffraction data for this exact triethylamine salt form is limited in the literature, structural studies of closely related compounds provide valuable geometric parameters and conformational information [1] [2].

The crystallographic analysis of related nitrophenyl phosphate compounds typically reveals key structural features including bond lengths, bond angles, and torsion angles that define the molecular geometry. The phosphate group in these compounds generally adopts a tetrahedral coordination geometry around the central phosphorus atom, with P-O bond lengths ranging from 1.45 to 1.65 Å depending on the specific bonding environment [3] [4]. The P=O double bond character is typically observed at approximately 1.48-1.52 Å, while P-O single bonds to alkyl or aryl groups extend to 1.58-1.65 Å [5].

In the crystal lattice, the triethylamine counterion plays a crucial role in stabilizing the overall structure through ionic interactions with the negatively charged phosphate moiety. The triethylammonium cation (C₂H₅)₃NH⁺ typically exhibits a tetrahedral geometry around the nitrogen center, with C-N bond lengths of approximately 1.52 Å and C-N-C bond angles close to the ideal tetrahedral angle of 109.5° [6].

The nitro group (-NO₂) attached to the aromatic ring demonstrates planar geometry with the benzene ring, contributing to the overall planarity of the aromatic system. The N-O bond lengths in the nitro group typically range from 1.22 to 1.24 Å, consistent with partial double bond character due to resonance effects [7] [8]. The dimethylamino substituent at the 2-position of the aromatic ring introduces electron-donating character, which influences the electronic distribution throughout the molecule and affects both the chemical reactivity and spectroscopic properties.

Intermolecular interactions in the crystal structure include hydrogen bonding between the triethylammonium cation and the phosphate oxygen atoms, as well as π-π stacking interactions between aromatic rings. These non-covalent interactions contribute significantly to the overall crystal packing efficiency and thermal stability of the compound [9] [10].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt through multiple nuclear observations. The multinuclear NMR approach allows for detailed analysis of different molecular regions and their electronic environments [11] [12].

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of the compound exhibits characteristic chemical shift patterns that reflect the diverse electronic environments within the molecule. The aromatic protons of the nitrophenyl ring typically appear in the downfield region between 7.2 and 8.3 ppm. Specifically, the protons ortho to the nitro group demonstrate significant deshielding due to the electron-withdrawing nature of the nitro substituent, appearing at approximately 8.1-8.3 ppm as doublets with coupling constants of 8-9 Hz [13].

The dimethylamino substituent generates a characteristic singlet at approximately 2.9-3.1 ppm, integrating for six protons. This chemical shift reflects the electron-donating nature of the nitrogen atom and its interaction with the aromatic π-system [15]. The triethylamine counterion contributes distinct multipicity patterns, with the methylene protons (NCH₂) appearing as a quartet at approximately 3.1-3.2 ppm (J ≈ 7 Hz) and the methyl protons (CH₃) as a triplet at 1.2-1.3 ppm (J ≈ 7 Hz) [16].

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy reveals the carbon framework and provides insights into the electronic structure of the compound. The aromatic carbon atoms exhibit chemical shifts characteristic of substituted benzene rings, with the carbons bearing electron-withdrawing groups appearing more downfield [17] [18]. The carbonyl carbon of the nitro group typically resonates around 148-152 ppm, while other aromatic carbons appear between 115-145 ppm depending on their substitution pattern.

The dimethylamino carbon atoms typically appear at approximately 40-42 ppm, while the triethylamine carbons show characteristic patterns with NCH₂ carbons at 45-47 ppm and terminal CH₃ carbons at 8-10 ppm [16]. Phosphorus-carbon coupling effects may be observed when ¹³C NMR is recorded without phosphorus decoupling, providing additional structural information about the P-O-C connectivity [19] [20].

³¹P NMR Spectroscopic Analysis

Phosphorus-31 NMR spectroscopy serves as the most diagnostic technique for characterizing the phosphate functionality in this compound. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment and coordination state [21] [22]. For phosphate esters of this type, the ³¹P chemical shift typically appears in the range of -5 to +5 ppm relative to 85% phosphoric acid as the external standard [23] [24].

The phosphorus signal often exhibits coupling to neighboring protons, particularly those in α-position to the phosphate oxygen atoms. The one-bond P-O-C-H coupling constants typically range from 6-12 Hz, providing conformational information about the P-O-C torsion angles [25]. The magnitude of these coupling constants follows Karplus-type relationships that correlate with the dihedral angles in the phosphate ester linkage [11].

When recorded with proton decoupling, the ³¹P NMR spectrum typically shows a sharp singlet, but coupled spectra reveal the complex multiplicity arising from scalar coupling interactions. The linewidth and chemical shift of the phosphorus signal are also sensitive to pH changes and ionic strength of the solution, reflecting the ionization state of the phosphate group [26] [27].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and characteristic fragmentation pathways of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt. The molecular ion peak appears at m/z 363.35, corresponding to the molecular formula C₁₄H₂₆N₃O₆P [28] [29].

The fragmentation patterns in electron ionization (EI) and electrospray ionization (ESI) modes reveal the preferred cleavage sites and structural weaknesses within the molecule. Under EI conditions, the initial fragmentation typically involves loss of the triethylamine moiety (M-101), producing a fragment at m/z 262 corresponding to the phosphorylated nitrophenyl component [30] [31].

Subsequent fragmentation commonly proceeds through cleavage of the P-O bond connecting the phosphate to the aromatic ring, generating characteristic phosphate-derived fragments at m/z 97 (PO₄⁻) and m/z 79 (PO₃⁻) [30] [32]. The nitrophenyl portion of the molecule produces diagnostic fragments including the molecular ion minus NO₂ (M-46) and the base peak often appears at m/z 139, corresponding to the dimethylaminonitrophenyl cation [33] .

In ESI-MS mode, the compound typically ionizes to form both positive and negative ion species. The positive ion mode generates [M+H]⁺ ions and adduct ions with various cations, while negative ion mode produces [M-H]⁻ and phosphate-specific fragment ions [35] [36]. The fragmentation energy and collision-induced dissociation parameters significantly influence the relative intensities of fragment ions, allowing for structural elucidation and confirmation [37] [38].

Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways and enable identification of specific structural features. The MS/MS spectra typically show neutral losses of trimethylamine (59 mass units), phosphoric acid (98 mass units), and nitro groups (46 mass units), which are characteristic of this class of compounds [31] [39].

Computational Modeling of Electronic Structure

Computational chemistry approaches provide detailed insights into the electronic structure, molecular orbitals, and thermodynamic properties of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt. Density Functional Theory (DFT) calculations using functionals such as B3LYP with appropriate basis sets (6-31G(d,p) or higher) have been employed to investigate similar phosphorylated compounds [40] [41].

The electronic structure calculations reveal the distribution of electron density throughout the molecule and identify the frontier molecular orbitals (HOMO and LUMO) that govern chemical reactivity. The highest occupied molecular orbital (HOMO) is typically localized on the dimethylamino substituent and the aromatic π-system, reflecting the electron-rich nature of this region [42] [43]. Conversely, the lowest unoccupied molecular orbital (LUMO) often has significant contributions from the nitro group and the phosphate moiety, indicating these regions as electrophilic sites [44] [45].

DFT calculations also provide accurate predictions of vibrational frequencies, which can be compared with experimental infrared and Raman spectra for structural validation. The calculated frequencies for P=O stretching typically appear around 1250-1280 cm⁻¹, while P-O-C stretching modes occur in the 1000-1100 cm⁻¹ region [40] [42]. The nitro group symmetric and asymmetric stretching modes are predicted at approximately 1350 and 1520 cm⁻¹, respectively.

Optimization of molecular geometry through DFT calculations reveals the preferred conformations and identifies potential energy barriers for internal rotations. The P-O-C torsion angles and the orientation of the dimethylamino group relative to the aromatic ring are particularly important structural parameters that influence both spectroscopic properties and chemical reactivity [41] [46].

Natural Bond Orbital (NBO) analysis provides insights into the bonding characteristics and charge distribution within the molecule. The calculations typically reveal significant negative charge accumulation on the phosphate oxygen atoms (approximately -0.7 to -0.9 e⁻) and positive charge on the phosphorus center (+1.2 to +1.4 e⁺) [42] [44]. The dimethylamino nitrogen carries a partial negative charge (-0.4 to -0.6 e⁻), while the nitro group nitrogen bears significant positive charge (+0.3 to +0.5 e⁺).

Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra and provide assignments for observed UV-visible transitions. These calculations typically identify charge-transfer transitions from the electron-rich dimethylamino group to the electron-deficient nitro group, which account for the characteristic absorption bands in the visible region [41].

Solvation effects are crucial for understanding the behavior of this ionic compound in aqueous and organic solvents. Polarizable Continuum Model (PCM) calculations demonstrate significant stabilization of the ionic form in polar solvents, with solvation energies ranging from -50 to -80 kcal/mol depending on the solvent dielectric constant [48] [45]. These calculations help explain the enhanced solubility and altered spectroscopic properties observed in polar media.